3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorine atom, a tosyl group, and a tetrahydroquinoline moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline with tosyl chloride in the presence of a base such as pyridine.
Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Formation of the Benzamide: The final step involves coupling the fluorinated tetrahydroquinoline with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives where the fluorine atom is replaced by another group.
Scientific Research Applications
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and tosyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide
Uniqueness
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The position of the fluorine atom and the tosyl group significantly influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-7-10-21(11-8-16)30(28,29)26-13-3-5-17-15-20(9-12-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLPUEXSHJOONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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